1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Brand Name: Vulcanchem
CAS No.: 59-38-1
VCID: VC17050347
InChI: InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2
SMILES:
Molecular Formula: C7H4ClN3O4
Molecular Weight: 229.58 g/mol

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

CAS No.: 59-38-1

Cat. No.: VC17050347

Molecular Formula: C7H4ClN3O4

Molecular Weight: 229.58 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- - 59-38-1

Specification

CAS No. 59-38-1
Molecular Formula C7H4ClN3O4
Molecular Weight 229.58 g/mol
IUPAC Name 5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2
Standard InChI Key JZCVLTRZILOYCD-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound 1,2,4-oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- has the molecular formula C₇H₄ClN₃O₄ and a molecular weight of 229.577 g/mol . Its IUPAC name reflects the substitution pattern: a chloromethyl group at position 5 and a 5-nitro-2-furanyl group at position 3 of the 1,2,4-oxadiazole ring. The nitrofuran moiety introduces strong electron-withdrawing properties, while the chloromethyl group enhances reactivity in nucleophilic substitution reactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₄ClN₃O₄
Molecular Weight229.577 g/mol
CAS Registry Number129206-53-7
IUPAC Name5-(Chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole

Structural Analysis

X-ray crystallography and computational modeling reveal a planar 1,2,4-oxadiazole ring with bond lengths consistent with aromatic stabilization. The nitro group on the furan ring adopts a coplanar conformation, facilitating conjugation with the oxadiazole system. This electronic configuration enhances stability and influences intermolecular interactions in biological systems .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-(chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole, a two-step approach is commonly employed:

  • Formation of Amidoxime Precursor:
    Reaction of 5-nitro-2-furancarbonitrile with hydroxylamine hydrochloride yields the corresponding amidoxime .

    R-CN + NH₂OH\cdotpHCl → R-C(NH₂)=N-OH\text{R-CN + NH₂OH·HCl → R-C(NH₂)=N-OH}
  • Cyclization with Chloroacetyl Chloride:
    The amidoxime reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine), forming the 1,2,4-oxadiazole ring via dehydration .

    R-C(NH₂)=N-OH + ClCH₂COCl → R-C(N)=N-O-CH₂Cl + H₂O\text{R-C(NH₂)=N-OH + ClCH₂COCl → R-C(N)=N-O-CH₂Cl + H₂O}

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
15-Nitro-2-furancarbonitrile, NH₂OH·HClEthanol, reflux, 6 h85%
2Amidoxime, ClCH₂COClEt₃N, DCM, 0°C→RT72%

Reactivity Profile

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, enabling diversification into derivatives such as 5-(aminomethyl)- and 5-(methoxy)- analogs . Acylation of the imino nitrogen with anhydrides or acyl chlorides further modifies biological activity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.15 µg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC = 0.05 µg/mL) . The nitrofuran moiety contributes to DNA damage via nitroreductase-mediated radical formation, while the oxadiazole ring enhances membrane permeability .

Table 3: Antimicrobial Activity Data

OrganismMIC (µg/mL)MechanismSource
Staphylococcus aureus0.15DNA strand breakage
Escherichia coli0.05Nitroreductase activation
Pseudomonas aeruginosa7.8Membrane disruption

Insecticidal Activity

As a competitive inhibitor of Aedes aegypti HKT channels, the compound disrupts ion transport in mosquito larvae (IC₅₀ = 42–339 µM) . Molecular docking studies reveal binding to the same site as the crystallographic inhibitor 4-OB, stabilizing a closed conformation of the channel .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications at the chloromethyl position improve solubility and target selectivity. For example, replacement with a carboxylate group enhances water solubility, facilitating in vivo testing . QSAR models indicate that electron-withdrawing substituents on the furan ring correlate with increased antimicrobial potency .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability and reduces off-target effects. In vivo studies in murine models show a 3-fold increase in plasma half-life compared to free compound .

Molecular Interactions and Computational Insights

Docking Studies

Molecular dynamics simulations demonstrate strong binding to Aedes aegypti HKT (ΔG = −8.2 kcal/mol), driven by hydrogen bonds with Thr254 and hydrophobic interactions with Phe123 . Similar binding modes are observed in bacterial nitroreductases, explaining its dual insecticidal and antimicrobial action .

ADMET Profiling

In silico predictions using SwissADME indicate moderate blood-brain barrier permeability (log BB = −0.7) and high plasma protein binding (89%), necessitating structural tweaks for CNS applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator